molecular formula C18H20N4O3 B2623863 Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate CAS No. 1022049-29-1

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate

Cat. No.: B2623863
CAS No.: 1022049-29-1
M. Wt: 340.383
InChI Key: MAUHLACKKRMSHZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named using IUPAC rules as This compound . This nomenclature prioritizes the benzoate ester as the parent structure, with the substituent at the third position of the benzene ring described as a carbonyl-linked piperazine moiety bearing a pyridin-2-yl group. The numbering follows:

  • The benzene ring in the benzoate ester (position 3 for the amino substituent).
  • The piperazine ring (position 4 for the pyridin-2-yl group).
  • The carbonyl bridge connecting the piperazine and anilino groups.

A comparative analysis with structurally similar compounds, such as methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate (PubChem CID 134161691), reveals consistent application of IUPAC conventions for piperazine-carbonyl-amino linkages.

Table 1: Key identifiers for this compound

Property Value
Molecular formula C₁₉H₂₁N₅O₃
Molecular weight 367.41 g/mol
IUPAC name This compound
SMILES COC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
InChIKey UBRJDAVLQMNKSE-UHFFFAOYSA-N

Molecular Architecture: Piperazine-Pyridine-Benzoate Connectivity

The molecule consists of three interconnected units:

  • Methyl benzoate core : A benzene ring with a methoxycarbonyl group at position 1 and a carbonyl-linked piperazine substituent at position 3.
  • Piperazine-carbonyl bridge : A six-membered piperazine ring bonded to the benzoate via an amide linkage. The piperazine nitrogen at position 4 is substituted with a pyridin-2-yl group.
  • Pyridin-2-yl substituent : A pyridine ring attached to the piperazine, contributing π-π stacking capabilities.

The SMILES string (Table 1) highlights the linear connectivity: the benzoate’s amino group connects to the piperazine’s carbonyl, which branches to the pyridine. Computational models of analogous compounds, such as PubChem CID 134161691, suggest a planar amide bond between the benzoate and piperazine, with the pyridine adopting a perpendicular orientation relative to the piperazine ring.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound are not publicly available, structural analogs provide insights. For example, methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate (PubChem CID 134161691) exhibits a bond length of 1.23 Å for the carbonyl group in the amide bridge, typical for resonance-stabilized C=O bonds. The piperazine ring in such derivatives generally adopts a chair conformation, with the pyridin-2-yl group in an equatorial position to minimize steric strain.

Conformational flexibility :

  • The piperazine ring’s chair-to-boat transitions are restricted by the bulky pyridin-2-yl group.
  • The amide linker between piperazine and benzoate allows limited rotation (torsional barrier ~20 kcal/mol), favoring a trans configuration.

Comparative Structural Analysis with Related Piperazine Derivatives

The structural uniqueness of this compound becomes evident when compared to other piperazine-based molecules:

Table 2: Structural comparison with related compounds

Compound Key Differences Structural Impact
1-Amino-4-methylpiperazine Lacks benzoate and pyridine groups Reduced π-stacking capacity
Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate Carbonyl at piperazine position 3 Altered hydrogen-bonding motifs
Pyridin-2-yl benzoate No piperazine or amide linker Simplified conjugation system

The pyridin-2-yl group enhances hydrogen-bond acceptor capacity compared to alkyl-substituted piperazines (e.g., 1-amino-4-methylpiperazine). Additionally, the benzoate ester’s electron-withdrawing nature polarizes the amide bond, increasing its susceptibility to hydrolytic cleavage relative to non-ester analogs.

Properties

IUPAC Name

methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUHLACKKRMSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-pyridin-2-ylpiperazine with 3-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with specific targets involved in cancer progression. Research indicates that derivatives of piperazine-based compounds often exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, studies have shown that modifications of piperazine can enhance the anticancer activity by improving binding affinity to target proteins involved in tumor growth .

Neuropharmacological Applications
Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is also being explored for neuropharmacological applications. Compounds with piperazine moieties are known to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for developing treatments for psychiatric disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that variations in the piperazine ring and the benzoate moiety can significantly affect biological activity. For example, modifications at the 4-position of the piperazine ring have been shown to enhance receptor binding and improve selectivity towards specific targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents to achieve the desired structure. The ability to synthesize derivatives with altered functional groups allows researchers to explore a wide range of biological activities and therapeutic potentials .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of piperazine derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that compounds with a similar structural backbone exhibited enhanced apoptosis induction in cancer cells, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Neurotransmitter Modulation

Research examining the effects of piperazine derivatives on neurotransmitter receptors found that this compound could modulate serotonin receptor activity. This modulation is critical in developing new treatments for mood disorders, highlighting the compound's potential in neuropharmacology .

Data Table: Summary of Research Findings

Application AreaFindings/InsightsReferences
Anticancer PropertiesExhibits cytotoxic effects against breast and colon cancer cell lines
NeuropharmacologicalPotential modulator of serotonin receptors; implications for treating mood disorders
Structure-Activity StudiesVariations in piperazine enhance receptor binding; optimization for drug development
SynthesisMulti-step synthesis allows for diverse derivatives; critical for exploring biological activity

Mechanism of Action

The mechanism of action of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives
  • Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b): Core Structure: Benzofuropyrazole fused to a benzoate ester. Synthesis: Synthesized via LiHMDS-mediated coupling of methyl 3-isothiocyanatobenzoate with hydrazine hydrate, yielding 18% after silica gel chromatography .
  • Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b): Core Structure: Hydroxyphenyl-substituted pyrazole linked to benzoate. Synthesis: Similar to 4b but with a 16% yield, indicating challenges in stabilizing polar hydroxyl groups during purification .
Triazine Derivatives
  • Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate: Core Structure: Triazine ring with phenoxy substituents. Synthesis: Prepared via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with phenol derivatives, followed by crystallization. Higher steric bulk from phenoxy groups may reduce solubility compared to the pyridinylpiperazine analog .
Piperazine-Azo Derivatives
  • Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7): Core Structure: Azo-linked piperazine and benzoate. Synthesis: Limited to aryl amines with electron-withdrawing groups (e.g., -CO2CH3), yielding compounds with distinct UV-Vis profiles due to the azo chromophore .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Key Substituents Yield Purification Method Reported Activity
Target Compound Benzoate + pyridinylpiperazine Pyridin-2-yl, carboxamide N/A N/A Hypothesized kinase inhibition
Methyl 3-((6-methoxy-1H-benzofuro...) (4b) Benzofuropyrazole Methoxy, benzofuran 18% Column chromatography Tumor cell growth inhibition
Methyl 3-[(4,6-diphenoxy-triazin...) Triazine Diphenoxy N/A Crystallization Enzyme inhibition (speculative)
Methyl 4-[2-(4-phenethylpiperazino)... (7) Azo-piperazine Phenethyl, azo group N/A Column chromatography Chromophoric applications
Key Observations :
  • Synthetic Yields : Pyrazole derivatives (4b, 5b) exhibit low yields (16–18%), likely due to steric hindrance or competing side reactions . Triazine and azo compounds may offer higher yields but require specialized conditions (e.g., low-temperature crystallization) .
  • Solubility and Polarity : The pyridinylpiperazine group in the target compound enhances water solubility compared to triazine or benzofuropyrazole analogs, which are more lipophilic .
  • Bioactivity: Pyrazole derivatives show explicit antitumor activity, while triazine analogs may target enzymes like dihydrofolate reductase due to structural resemblance to known inhibitors .

Biological Activity

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C14_{14}H18_{18}N4_{4}O3_{3}. Its structure consists of a benzoate moiety linked to a piperazine derivative, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including those involved in inflammatory pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, particularly those related to the central nervous system (CNS), influencing mood and anxiety disorders.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its pharmacological potential:

Activity IC50 Value Reference
Inhibition of PGE2-induced TNFα123 nM
VEGFR-2 Kinase Inhibition0.014 µM
Acetylcholinesterase InhibitionVaries by derivative

Study on Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of this compound demonstrated significant inhibition of prostaglandin E2 (PGE2)-induced TNFα production in human whole blood assays. The compound exhibited an IC50 value of 123 nM, indicating strong efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Investigation into Anticancer Activity

Research has indicated that derivatives of this compound can inhibit VEGFR-2, a key player in tumor angiogenesis. One derivative showed an IC50 value of 0.014 µM, suggesting potent activity against cancer cell proliferation through angiogenesis inhibition . This finding positions the compound as a candidate for further development in cancer therapeutics.

Neuropharmacological Studies

The interaction with acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Virtual screening studies have shown that piperazine derivatives can effectively bind to the enzyme's active site, leading to enhanced cholinergic activity .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate?

The compound can be synthesized via a multi-step approach. First, the piperazine-pyridine moiety is constructed by coupling 4-(pyridin-2-yl)benzaldehyde with a protected piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) under reductive amination conditions . The resulting intermediate is deprotected, followed by reaction with methyl 3-isocyanatobenzoate to form the urea linkage. Purification typically involves column chromatography (hexanes/EtOAc with 0.25% Et3_3N) to isolate the product in moderate yields (~45%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include the pyridine protons (δ 8.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the benzoate ester (δ 3.8–4.0 ppm for OCH3_3) .
  • Melting Point : Consistent with analogs (e.g., 187–190°C for similar piperazine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 381.1684 (calculated for C19_{19}H21_{21}N4_4O3_3).

Q. What solvent systems are optimal for crystallization?

Polar aprotic solvents like DMF or DMSO, combined with slow diffusion of a non-solvent (e.g., hexane or Et2_2O), are effective for recrystallization. This method minimizes impurities and enhances crystal lattice formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Maintaining reflux (e.g., 80–100°C) during coupling steps ensures complete activation of carbonyl groups .
  • Catalyst Screening : Trisamine-based catalysts (e.g., Si-Trisamine) improve nucleophilic substitution efficiency in piperazine functionalization .
  • Workflow Automation : Integrated synthesis consoles reduce human error and enhance reproducibility, as demonstrated in automated Boc-protection/deprotection protocols .

Q. What strategies resolve contradictions between predicted and observed NMR data?

Discrepancies (e.g., unexpected splitting in piperazine signals) may arise from conformational flexibility or rotameric equilibria. Strategies include:

  • Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .
  • X-ray Crystallography : Definitive structural confirmation, as seen in related urea derivatives (CCDC-1990392) .

Q. How can computational modeling predict biological activity?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine D3 receptors), leveraging structural analogs (e.g., 5-arylideneimidazolones) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential for CNS penetration due to moderate LogP (~2.5) and TPSA (~70 Ų) .

Q. What in vitro assays evaluate its enzyme inhibition potential?

  • FAAH Modulation : Adapt protocols from FAAH inhibitor studies (e.g., fluorometric assays using 4-nitrophenyl octyl carbonate substrate) .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, critical for optimizing selectivity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Piperazine Coupling

ParameterOptimal ConditionReference
SolventDMF/EtOAc (1:1)
CatalystSi-Trisamine (2 equiv)
Reaction Time6–8 hours at 80°C
PurificationHexanes/EtOAc + 0.25% Et3_3N

Q. Table 2. Comparative Spectral Data for Structural Validation

TechniqueExpected SignalObserved Data
1H NMR (DMSO-d6)Pyridine H: δ 8.3 ppmδ 8.4 ppm (multiplet)
13C NMRUrea C=O: δ 158–162 ppmδ 160.5 ppm
HRMS[M+H]+: 381.1684381.1682

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